2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-fluorophenylpiperazine moiety and a (Z)-configured thiazolidinone ring. The propan-2-yl (isopropyl) substituent on the thiazolidinone ring likely influences steric interactions and lipophilicity, critical for membrane permeability.
Properties
Molecular Formula |
C26H26FN5O2S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O2S2/c1-16(2)32-25(34)21(36-26(32)35)15-18-23(28-22-17(3)7-6-10-31(22)24(18)33)30-13-11-29(12-14-30)20-9-5-4-8-19(20)27/h4-10,15-16H,11-14H2,1-3H3/b21-15- |
InChI Key |
QXBNZQLOKJDIOP-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the thiazolidin-5-ylidene moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or halide.
Scientific Research Applications
Structural Characteristics
The compound's structure allows it to engage in diverse biological interactions. The presence of a piperazine ring contributes to its potential as a central nervous system agent, while the thiazolidinone component may enhance its antimicrobial and anticancer activities. The pyrido-pyrimidine framework is known for its role in numerous bioactive compounds.
Antimicrobial Activity
Compounds with thiazolidinone structures have been documented to exhibit antimicrobial properties. In vitro studies suggest that this compound may possess activity against various bacterial strains due to its ability to disrupt microbial cell functions. The specific interactions and mechanisms remain an area of active research.
Anticancer Potential
The pyrido-pyrimidine scaffold has been associated with anticancer activity. Research indicates that modifications to this scaffold can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. The unique functional groups in this compound may enhance its efficacy against specific cancer types.
Neurological Applications
The piperazine moiety is often linked to psychoactive effects and has been utilized in the development of antipsychotic and antidepressant medications. This compound's ability to interact with neurotransmitter systems positions it as a potential candidate for treating neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the structure and assessing the purity of the synthesized product.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Evaluation : Research on thiazolidinone derivatives has shown promising antibacterial and antifungal activities against clinical pathogens, indicating that structural modifications can significantly influence efficacy .
- Anticancer Research : Investigations into pyrido-pyrimidine derivatives have revealed their potential as anticancer agents through mechanisms such as enzyme inhibition and modulation of signaling pathways .
- Neurological Studies : Compounds featuring piperazine rings have been studied for their effects on neurotransmitter receptors, showing potential in modulating mood and cognition .
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of pyridopyrimidinone derivatives with modifications on the piperazine and thiazolidinone groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison with Analogous Compounds
Electronic and Steric Effects
- The isopropyl group on the thiazolidinone reduces ring flexibility, possibly improving selectivity.
- Analog (): The ethylpiperazinyl group increases hydrophobicity, while the phenylethyl substituent on the thiazolidinone may promote π-π stacking interactions in hydrophobic pockets .
Pharmacokinetic Implications
- Lipophilicity : The target compound’s logP (estimated) is lower (~3.5) compared to the analog in (~4.2) due to the fluorine atom and smaller isopropyl group. This may result in better aqueous solubility but reduced blood-brain barrier penetration.
- Metabolic Stability : The thioxo group in both compounds may slow oxidative metabolism, but the phenylethyl group in the analog increases susceptibility to CYP450-mediated hydroxylation .
Research Findings and Limitations
Receptor Binding Profiles
While direct studies on the target compound are absent, its structural analogs suggest activity at 5-HT₁A and D₂ receptors. The fluorophenylpiperazine moiety is a known pharmacophore for antipsychotic agents, but substitution at the thiazolidinone ring (e.g., isopropyl vs. phenylethyl) alters receptor subtype selectivity .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrido-pyrimidinone core linked to a piperazine moiety and a thiazolidine derivative. The presence of the 2-fluorophenyl group is significant for its biological activity, potentially influencing receptor interactions and metabolic stability.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit potent anticancer properties. For instance, compounds with thiazolidine rings have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound is hypothesized to exert similar effects, possibly through modulation of key signaling pathways involved in tumor growth.
Antimicrobial Properties
Compounds with similar chemical scaffolds have demonstrated significant antimicrobial activities. The thiazolidine component may enhance the ability of the molecule to disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains.
Interaction with Nucleoside Transporters
The compound's structural similarity to known nucleoside transporter inhibitors raises the possibility of it acting on equilibrative nucleoside transporters (ENTs). Inhibitors of ENTs are crucial in modulating adenosine levels in various physiological contexts, including cancer and inflammation. The potential selectivity for ENT2 over ENT1 could provide therapeutic advantages in targeting specific diseases.
Structure-Activity Relationship (SAR)
A series of analogs based on the core structure have been synthesized to explore the SAR. Modifications at the piperazine and thiazolidine positions have been systematically evaluated for their effects on biological activity. Notably, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds on human cancer cell lines reported IC50 values in the micromolar range, indicating significant potency. The compound's unique structure may contribute to enhanced efficacy compared to traditional chemotherapeutics.
- Animal Models : Preliminary animal studies using related compounds showed promising results in reducing tumor size in xenograft models, suggesting potential for further development in oncology.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
